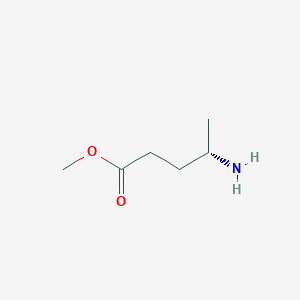![molecular formula C7H13NO B11924015 4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
4-Azaspiro[2.5]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[25]octan-6-ol is a chemical compound with the molecular formula C7H13NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octan-6-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-Azaspiro[2.5]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Azaspiro[2.5]octan-6-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrogen atom and hydroxyl group in its structure may play a role in its interactions with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Azaspiro[2.5]octan-6-ol include:
- 4-Azaspiro[2.5]octan-4-ol
- 4-Methyl-4-azaspiro[2.5]octan-7-amine
- 2-Azaspiro[3.4]octane
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a nitrogen atom and a hydroxyl group within a spirocyclic framework makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-azaspiro[2.5]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-6-1-2-7(3-4-7)8-5-6/h6,8-9H,1-5H2 |
InChI-Schlüssel |
SPAHPXNPAMEFTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)NCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)






![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)


